2-(2-Methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid
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Overview
Description
2-(2-Methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring, followed by methylation and methoxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Uniqueness
2-(2-Methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methoxy and methylpropanoic acid groups contribute to its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11NO3S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-(2-methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H11NO3S/c1-8(2,6(10)11)5-4-13-7(9-5)12-3/h4H,1-3H3,(H,10,11) |
InChI Key |
WJQYOPYGCPVIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CSC(=N1)OC)C(=O)O |
Origin of Product |
United States |
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